Cas no 1706431-11-9 (methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate)

methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate 化学的及び物理的性質
名前と識別子
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- methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate
- 3-Oxazolidinepropanoic acid, α-amino-β,5,5-trimethyl-2,4-dioxo-, methyl ester
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- MDL: MFCD28126721
- インチ: 1S/C10H16N2O5/c1-5(6(11)7(13)16-4)12-8(14)10(2,3)17-9(12)15/h5-6H,11H2,1-4H3
- InChIKey: WIEHFLRLBRKDOG-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C(N)C(N1C(=O)C(C)(C)OC1=O)C
じっけんとくせい
- 密度みつど: 1.253±0.06 g/cm3(Predicted)
- ふってん: 319.0±52.0 °C(Predicted)
- 酸性度係数(pKa): 6.29±0.33(Predicted)
methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-240554-0.25g |
methyl 2-amino-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)butanoate |
1706431-11-9 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
Enamine | EN300-240554-10.0g |
methyl 2-amino-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)butanoate |
1706431-11-9 | 95% | 10.0g |
$3131.0 | 2024-06-19 | |
Life Chemicals | F2167-2297-2.5g |
methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate |
1706431-11-9 | 95%+ | 2.5g |
$1092.0 | 2023-09-06 | |
TRC | M292411-100mg |
methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate |
1706431-11-9 | 100mg |
$ 135.00 | 2022-06-04 | ||
Enamine | EN300-240554-0.5g |
methyl 2-amino-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)butanoate |
1706431-11-9 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
Enamine | EN300-240554-2.5g |
methyl 2-amino-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)butanoate |
1706431-11-9 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
Enamine | EN300-240554-1g |
methyl 2-amino-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)butanoate |
1706431-11-9 | 1g |
$728.0 | 2023-09-15 | ||
Enamine | EN300-240554-0.05g |
methyl 2-amino-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)butanoate |
1706431-11-9 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
Enamine | EN300-240554-5.0g |
methyl 2-amino-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)butanoate |
1706431-11-9 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
Life Chemicals | F2167-2297-0.5g |
methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate |
1706431-11-9 | 95%+ | 0.5g |
$518.0 | 2023-09-06 |
methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoateに関する追加情報
Introduction to Methyl 2-Amino-3-(5,5-Dimethyl-2,4-Dioxooxazolidin-3-Yl)Butanoate (CAS No. 1706431-11-9)
Methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate is a complex organic compound with the CAS registry number 1706431-11-9. This compound belongs to the class of oxazolidinones, which are widely studied in the fields of organic chemistry and pharmacology due to their unique structural properties and potential applications in drug design. The molecule features a substituted oxazolidinone ring fused with a butanoate moiety, making it a versatile structure for various chemical modifications and biological evaluations.
The oxazolidinone core of this compound is a five-membered ring containing two oxygen atoms and one nitrogen atom. This structure is known for its stability and ability to form hydrogen bonds, which are crucial for its interactions with biological systems. The presence of the methyl group at position 5 of the oxazolidinone ring adds further complexity to the molecule, influencing its physical properties and reactivity. Recent studies have highlighted the importance of such structural features in enhancing the bioavailability and pharmacokinetic profiles of drug candidates.
One of the most significant aspects of methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate is its potential as a building block in medicinal chemistry. Researchers have explored its use in constructing bioactive molecules targeting various therapeutic areas, including infectious diseases, cancer, and neurodegenerative disorders. For instance, derivatives of this compound have shown promising activity against bacterial pathogens by inhibiting essential enzymes involved in bacterial metabolism.
Moreover, the amino group present in the molecule provides additional functionality for further chemical transformations. This feature has been exploited in recent studies to develop peptide mimetics and other bioactive agents. The ability to modify this group allows chemists to fine-tune the compound's properties, such as solubility and membrane permeability, which are critical for drug delivery.
Another area of interest is the role of this compound in agricultural applications. Certain derivatives have been investigated for their potential as plant growth regulators or pesticides. The oxazolidinone moiety has been shown to interact with key enzymes involved in plant metabolism, offering a novel approach to enhance crop yields and resistance to environmental stressors.
In terms of synthesis, methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate can be prepared through various routes, including condensation reactions and ring-closing metathesis. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving scalability for industrial applications.
From a structural perspective, the compound's stereochemistry plays a vital role in its biological activity. Studies have demonstrated that specific stereoisomers exhibit superior potency compared to others due to their ability to bind more effectively to target proteins. This highlights the importance of stereochemical control during synthesis to optimize therapeutic outcomes.
Looking ahead, ongoing research aims to further elucidate the mechanism of action of methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-yl)butanoate and its derivatives. Advanced computational techniques, such as molecular docking and dynamics simulations, are being employed to predict binding affinities and optimize molecular interactions at atomic levels.
In conclusion,methyl 2-amino-3-(5,5-dimethyl-2,4-dioxooxazolidin-3-Yl)Butanoate (CAS No. 1706431 -11 -9) represents a valuable platform for exploring innovative solutions in drug discovery and agricultural science. Its unique structural features and versatile functional groups make it an attractive candidate for further research and development across multiple disciplines.
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